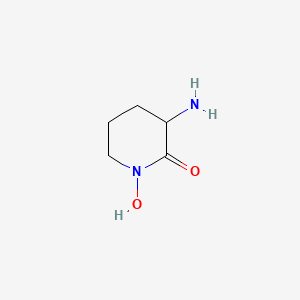

3-Amino-1-hydroxypiperidin-2-one

Description

The exploration of new synthetic pathways and the development of novel compounds with potential applications in various scientific domains heavily rely on the availability of versatile and reactive starting materials. 3-Amino-1-hydroxypiperidin-2-one, with its distinct combination of functional groups, represents a significant asset in the synthetic chemist's toolkit.

Chemical and Physical Properties of 3-Amino-1-hydroxypiperidin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ nih.gov |

| IUPAC Name | 3-amino-1-hydroxypiperidin-2-one nih.gov |

| Molar Mass | 130.15 g/mol nih.gov |

| CAS Number | 7438-77-9 nih.gov |

| Topological Polar Surface Area | 66.6 Ų nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Canonical SMILES | C1CC(C(=O)N(C1)O)N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-hydroxypiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4-2-1-3-7(9)5(4)8/h4,9H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCOVHJMURHEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7438-77-9 | |

| Record name | 3-amino-1-hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Hydroxypiperidin 2 One and Its Analogues

Retrosynthetic Strategies for the 3-Amino-1-hydroxypiperidin-2-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com The core structure of 3-amino-1-hydroxypiperidin-2-one presents several key disconnections.

A primary disconnection can be made at the amide bond within the piperidinone ring, leading to a linear amino acid precursor. This approach simplifies the target to an open-chain δ-amino-α-hydroxy acid derivative. Further disconnection of the C-N and C-C bonds of this precursor can then lead to even simpler starting materials.

Another key retrosynthetic disconnection involves the C3-amino group and the N1-hydroxyl group. These functional groups can be envisioned as being introduced late in the synthesis via functional group interconversion on a pre-formed piperidinone ring. This strategy allows for the initial construction of a less complex piperidin-2-one core. For instance, a 3-keto-piperidin-2-one could be a precursor, with the amino group introduced via reductive amination and the hydroxyl group via N-oxidation.

Two-group disconnections, where two adjacent functional groups are disconnected simultaneously, can also be powerful. amazonaws.com For 3-amino-1-hydroxypiperidin-2-one, a 1,2-disconnection of the amino and hydroxyl groups could conceptually lead back to an α,β-unsaturated lactam and hydroxylamine (B1172632), although this would require careful consideration of regioselectivity in the forward sense.

Direct Synthesis Routes to 3-Amino-1-hydroxypiperidin-2-one

The direct construction of the 3-amino-1-hydroxypiperidin-2-one scaffold can be approached through various methods, focusing on the formation of the piperidinone ring and the subsequent or simultaneous introduction of the requisite amino and hydroxyl functionalities.

Cyclization Approaches to the Piperidinone Ring

The formation of the six-membered piperidinone ring is a critical step in the synthesis. Several intramolecular cyclization strategies have been developed for the synthesis of piperidine (B6355638) and piperidinone derivatives. nih.gov

One common approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester. dtic.mil This can be adapted to form a 3-oxopiperidin-2-one precursor. For example, the cyclization of a suitably substituted N-protected amino diester could yield the desired heterocyclic core.

Reductive cyclization of γ-cyano-α,β-unsaturated esters or δ-nitro ketones are also viable methods for constructing the piperidinone ring. dtic.mil Additionally, radical cyclizations of unsaturated amides have been shown to be effective for the synthesis of lactams. nih.gov

More contemporary methods include metal-catalyzed cyclizations, such as palladium-catalyzed intramolecular allylic amination and ring-closing metathesis (RCM) of diene-amides, which offer high efficiency and functional group tolerance. nih.govnih.gov For instance, an appropriately designed acyclic precursor containing an alkene and an amide could undergo RCM to form the piperidinone ring.

Introduction of Amino and Hydroxyl Groups

Once the piperidinone ring is formed, or concurrently with its formation, the amino and hydroxyl groups must be installed. The introduction of the 3-amino group can be achieved through various transformations. If a 3-oxopiperidin-2-one intermediate is synthesized, reductive amination is a straightforward method to introduce the amine functionality. researchgate.net Alternatively, the α-position of the piperidinone can be halogenated and then subjected to nucleophilic substitution with an amine source.

The N-hydroxyl group is typically introduced by the oxidation of the corresponding N-unsubstituted piperidinone or by the cyclization of a precursor already containing the N-hydroxy functionality. For example, the cyclization of a δ-aminooxy carboxylic acid derivative would directly yield the N-hydroxypiperidinone.

A patent describes a method for the asymmetric synthesis of (R)-3-amino piperidine derivatives through an enzymatic transamination of a 3-piperidone derivative, highlighting the potential of biocatalysis in introducing the amino group stereoselectively. google.com

Stereoselective Synthesis of Chiral 3-Amino-1-hydroxypiperidin-2-one Isomers

The presence of a stereocenter at the C3 position necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure isomers.

Asymmetric Induction in Piperidinone Formation

Asymmetric induction can be achieved by using chiral auxiliaries or chiral catalysts during the formation of the piperidinone ring. For instance, the use of a chiral auxiliary on the nitrogen atom can direct the stereochemical outcome of cyclization reactions. researchgate.net After the ring is formed with the desired stereochemistry, the auxiliary can be removed.

Proline-catalyzed asymmetric Mannich reactions have been used in combination with Cu(I)-catalyzed reductive aldol (B89426) cyclization to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity, a strategy that could be adapted for 3-amino analogues. nih.gov Similarly, chiral phosphoric acids have been shown to be effective catalysts for asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. whiterose.ac.uk

Enantioselective Catalysis for 3-Amino-1-hydroxypiperidin-2-one Derivatization

Enantioselective catalysis can also be employed to introduce the stereogenic center onto a pre-existing piperidinone ring. Rhodium-catalyzed asymmetric reductive Heck reactions have been reported for the synthesis of 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be converted to chiral piperidines. nih.govorganic-chemistry.org

Furthermore, enzymatic methods offer a powerful approach to stereoselective synthesis. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones. google.com A patent discloses the use of a transaminase from Mycobacterium vanbaalenii to produce (R)-3-amino piperidine derivatives from the corresponding 3-piperidone. google.com Such enzymatic methods could be applied to a suitable 1-hydroxy-piperidin-2,3-dione precursor to install the 3-amino group with high enantiomeric excess.

Solid-Phase Synthesis Techniques for 3-Amino-1-hydroxypiperidin-2-one Scaffolds

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries by immobilizing a starting material or intermediate on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration. While a direct solid-phase synthesis of 3-amino-1-hydroxypiperidin-2-one is not extensively documented, a plausible strategy can be devised based on established methods for the synthesis of cyclic hydroxamic acids and functionalized piperidines. nih.govresearchgate.net

A potential solid-phase approach could involve the initial attachment of a protected amino acid precursor to a suitable resin. For instance, a protected glutamic acid derivative could serve as a starting point for constructing the piperidinone ring. researchgate.net The synthesis of hydroxamic acids on a solid support commonly involves the immobilization of a hydroxylamine derivative or the coupling of a resin-bound carboxylic acid with hydroxylamine. nih.gov

A key component in the solid-phase synthesis of hydroxamic acids is the choice of resin and linker. The 2-chlorotrityl chloride (CTC) resin is frequently employed as it allows for the mild cleavage of the final product, preserving the sensitive hydroxamic acid moiety. nih.gov The synthesis can proceed by first attaching N-Fmoc protected hydroxylamine (Fmoc-NHOH) to the CTC resin. nih.gov The Fmoc protecting group can then be removed using a solution of piperidine in a suitable solvent like N,N-Dimethylformamide (DMF). wpmucdn.com

The subsequent steps would involve the construction of the 3-aminopiperidin-2-one (B154931) ring system on the resin-bound hydroxylamine. This could be approached through the sequential addition of a suitably protected building block that contains the necessary carbon chain and a protected amino group. A multi-step sequence on the solid support could involve acylation followed by intramolecular cyclization.

The final cleavage of the 3-amino-1-hydroxypiperidin-2-one scaffold from the resin is a critical step. For CTC resins, a mildly acidic solution, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), is typically used. nih.gov This ensures that the hydroxamic acid and other sensitive functional groups remain intact.

| Step | Description | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Immobilization of Hydroxylamine | 2-Chlorotrityl chloride resin, Fmoc-NHOH, DIPEA, DCM | nih.gov |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | wpmucdn.com |

| 3 | Coupling of Protected Amino Acid Precursor | Protected glutamic acid derivative (e.g., N-Boc-Glu(O-tBu)-OH), coupling agents (e.g., DIC/Oxyma) | researchgate.netwpmucdn.com |

| 4 | On-Resin Cyclization | Intramolecular cyclization promotion (e.g., via activation of the second carboxylic acid) | - |

| 5 | Cleavage from Resin | Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | nih.gov |

Flow Chemistry Applications in the Synthesis of 3-Amino-1-hydroxypiperidin-2-one

Flow chemistry, or continuous flow synthesis, has emerged as a highly efficient, safe, and scalable technology for the production of chemical compounds. youtube.com The key advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, and the ability to handle hazardous reagents in situ, make it an attractive methodology for the synthesis of complex molecules like 3-amino-1-hydroxypiperidin-2-one. youtube.com

The synthesis of the 1-hydroxypiperidin-2-one (B1240710) core involves the formation of a hydroxamic acid. The conversion of esters to hydroxamic acids using hydroxylamine is a reaction that has been successfully translated to a continuous flow process. nih.gov In a typical setup, a solution of the corresponding ester and hydroxylamine are pumped through a heated reactor coil. The use of a flow reactor allows for rapid heating to precise temperatures, which can significantly accelerate the reaction rate compared to batch processing. nih.gov

For the construction of the piperidin-2-one ring itself, flow chemistry can offer significant advantages. The synthesis of piperidones can be achieved through various cyclization strategies. nih.gov Performing these cyclizations in a flow reactor can lead to improved yields and selectivities by minimizing side reactions that can occur under prolonged heating in batch reactors.

A potential flow-based synthesis of a 3-amino-1-hydroxypiperidin-2-one precursor could involve a multi-step sequence where intermediates are generated and used in subsequent reactions without isolation. For example, the formation of a key acyclic precursor could be followed by an in-line cyclization and hydroxamic acid formation. This approach reduces manual handling and purification steps, leading to a more streamlined and efficient synthesis. nih.gov

| Reaction Step | Flow Chemistry Approach | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Hydroxamic Acid Formation | Reaction of a piperidin-2-one ester with hydroxylamine in a heated flow reactor. | Ester and hydroxylamine solutions mixed and passed through a heated capillary or tube reactor (e.g., PFA tubing). | Rapid reaction times, improved safety in handling hydroxylamine, higher purity of product. | nih.gov |

| Piperidinone Ring Formation | Intramolecular cyclization of an amino ester precursor in a continuous flow system. | Precursor solution pumped through a heated reactor, potentially with a solid-supported catalyst or reagent. | Precise temperature control, improved yield and selectivity, potential for telescoping reactions. | nih.gov |

| Multi-step Synthesis | Sequential flow processes for the synthesis of substituted piperidines. | Integration of multiple reactor modules with in-line purification or reagent addition. | Increased efficiency, reduced manual handling, access to novel chemical space through library synthesis. | nih.gov |

Reactivity and Mechanistic Studies of 3 Amino 1 Hydroxypiperidin 2 One

Chemical Transformations at the Amino Group of 3-Amino-1-hydroxypiperidin-2-one

The primary amino group in 3-amino-1-hydroxypiperidin-2-one is a key site for derivatization, enabling the introduction of various substituents through acylation and alkylation reactions. These modifications are crucial for building more complex molecules and for conjugation to other chemical entities.

Acylation and Alkylation Reactions

The amino group of piperidinone structures readily undergoes acylation. For instance, 3-acylamino-2-piperidones with hydroxy, oxo, or vinyl groups in the acyl residue have been synthesized, demonstrating the accessibility of the amino group for acylation. rsc.org This suggests that 3-amino-1-hydroxypiperidin-2-one can be similarly acylated to introduce a wide range of functional groups. The use of benzoyl chloride as a derivatization reagent for 3-aminopiperidine further supports the feasibility of acylating the amino group in the target molecule. google.com

Alkylation of the amino group is also a potential transformation. While direct examples on 3-amino-1-hydroxypiperidin-2-one are not prevalent in the literature, the alkylation of related amino alcohol systems has been explored. For example, hydrogen-borrowing alkylation has been used for the C-C bond formation adjacent to the amino group in 1,2-amino alcohols derived from amino acids. nih.gov

A summary of representative acylation and potential alkylation reactions is presented in Table 1.

Table 1: Representative Acylation and Potential Alkylation Reactions of the Amino Group

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides | 3-Acylamino-1-hydroxypiperidin-2-one | rsc.org |

| Acylation | Benzoyl chloride | 3-Benzoylamino-1-hydroxypiperidin-2-one | google.com |

Amine Derivatization for Conjugation

The primary amino group serves as a handle for conjugation to larger molecules such as proteins or polymers. This is often achieved by forming a stable amide bond. The process typically involves the activation of a carboxylic acid on the molecule to be conjugated, which then reacts with the amino group of 3-amino-1-hydroxypiperidin-2-one. This approach is fundamental in the development of targeted drug delivery systems and bioconjugates.

Reactions Involving the N-Hydroxyl Moiety of 3-Amino-1-hydroxypiperidin-2-one

The N-hydroxyl group of the hydroxamic acid functionality is another reactive center, susceptible to reductions, oxidations, and O-alkylation/acylation reactions.

Reductions and Oxidations of the Hydroxylamine (B1172632) Functionality

The hydroxylamine functionality can be subject to both reduction and oxidation. Reduction of the N-OH group would lead to the corresponding lactam, 3-amino-piperidin-2-one. Conversely, oxidation of the N-hydroxyl group can occur. For instance, the oxidation of secondary amines to hydroxylamines using reagents like OXONE over silica (B1680970) gel has been reported. researchgate.net While this describes the reverse reaction, it highlights the redox activity of the nitrogen-oxygen bond. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a common transformation, and similar reactivity could be anticipated for the cyclic hydroxylamine in 3-amino-1-hydroxypiperidin-2-one under appropriate conditions.

O-Alkylation and O-Acylation Reactions

The oxygen of the N-hydroxyl group is nucleophilic and can participate in O-alkylation and O-acylation reactions. The synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones has been achieved through a dual C-H oxidation of N-benzyl-4-hydroxy-piperidine to an alkoxyamine lactam, which is then acylated. mdpi.com This demonstrates a pathway to O-acylated piperidinone structures. Furthermore, the synthesis of N,N,O-trisubstituted hydroxylamines highlights the potential for O-alkylation of the N-hydroxyl moiety. nih.gov Chemoselective O-acylation of hydroxyamino acids can be achieved using acyl chlorides in trifluoroacetic acid, a method that could potentially be adapted for the N-hydroxyl group of 3-amino-1-hydroxypiperidin-2-one. nih.gov

A summary of these potential reactions is provided in Table 2.

Table 2: Potential Reactions at the N-Hydroxyl Moiety

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | Reducing agents | 3-Amino-piperidin-2-one | Inferred |

| Oxidation | Oxidizing agents | Corresponding nitrone or other oxidized species | researchgate.net |

| O-Alkylation | Alkylating agents | 3-Amino-1-alkoxypiperidin-2-one | nih.gov |

Reactivity of the Piperidinone Lactam Ring

The six-membered δ-lactam ring in 3-amino-1-hydroxypiperidin-2-one possesses a degree of stability but can undergo ring-opening reactions under certain conditions. The hydrolytic stability of lactams is dependent on the ring size, with medium-sized rings being generally less susceptible to hydrolysis. researchgate.net However, the presence of the amino and N-hydroxyl groups can influence the reactivity of the lactam carbonyl.

Ring-opening of related lactam structures has been demonstrated. For example, bridged δ-lactam-γ-lactones can undergo catalytic and site-selective deconstructive aminolysis to form highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org This indicates that the lactam ring can be opened by nucleophilic attack. While the stability of the 3-amino-1-hydroxypiperidin-2-one lactam is not extensively detailed, it is expected to be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino acid derivative. The reactivity of the lactam ring is a critical consideration in the design of prodrugs or in understanding the metabolic fate of compounds containing this scaffold. The β-lactam ring in antibiotics, for instance, acts by acylating a serine hydroxyl group in bacterial enzymes, leading to ring opening. nih.gov While a δ-lactam is less strained and therefore less reactive than a β-lactam, this principle of nucleophilic attack and ring opening remains relevant.

Ring-Opening Reactions

The piperidinone ring, being a lactam, is susceptible to ring-opening via cleavage of the amide bond. The N-hydroxy group, as part of a hydroxamic acid moiety, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of N-hydroxysuccinimide (NHS) esters, which are widely used as acylating agents. nih.govmst.edu In these esters, the N-hydroxysuccinimide is an excellent leaving group, facilitating the transfer of the acyl group to a nucleophile. mst.edu

Studies on the aminolysis of N-hydroxysuccinimide esters show that the reaction proceeds through a tetrahedral intermediate, with its breakdown being the rate-determining step. mst.edu For 3-Amino-1-hydroxypiperidin-2-one, a similar intermolecular reaction with an external nucleophile would lead to the opening of the piperidinone ring, yielding a linear amino acid derivative.

Furthermore, intramolecular reactions are plausible. The α-amino group can, in principle, act as an internal nucleophile, attacking the electrophilic carbonyl carbon. However, this would lead to the formation of a highly strained three-membered ring, which is generally unfavorable. A more likely intramolecular process is the cyclization reaction of the related compound, L-Ornithine, which can form 3-amino-2-piperidone (the deoxy version of the title compound) in a rapid cyclization reaction.

Functionalization of the Carbonyl Group

The carbonyl group in 3-Amino-1-hydroxypiperidin-2-one is a key site for functionalization, behaving as a typical electrophilic center. saskoer.ca It can react with a variety of nucleophiles. masterorganicchemistry.com For instance, reduction with hydride reagents would be expected to yield the corresponding 3-amino-1-hydroxypiperidine. Reaction with organometallic reagents, such as Grignard or organolithium compounds, would likely lead to ring-opening or addition to the carbonyl, forming a tertiary alcohol.

The presence of the N-hydroxy group enhances the electrophilicity of the carbonyl carbon compared to a standard lactam. This is because the electronegative oxygen atom withdraws electron density from the nitrogen, reducing the lone pair's delocalization onto the carbonyl carbon and thus increasing its partial positive charge. This enhanced reactivity is a hallmark of cyclic hydroxamic acids. mdpi.com

Electrophilic and Nucleophilic Reactivity Profiles of the Piperidinone Core

The piperidinone core of 3-Amino-1-hydroxypiperidin-2-one possesses both nucleophilic and electrophilic sites, leading to a dual reactivity profile.

Nucleophilic Character : The primary nucleophilic center is the α-amino group. researchgate.net This group can readily participate in reactions with various electrophiles. For example, it can be acylated, alkylated, or undergo condensation reactions with aldehydes and ketones to form Schiff bases. The nucleophilicity of this amine is influenced by the adjacent carbonyl group, which may slightly reduce its basicity through an inductive effect. The nitrogen atom of the N-hydroxy group also has a lone pair of electrons, but its nucleophilicity is significantly diminished due to the adjacent electron-withdrawing carbonyl group and the electronegative hydroxyl group.

Electrophilic Character : The primary electrophilic center is the carbonyl carbon, as discussed previously. saskoer.ca Additionally, the α-carbon (C3) can exhibit electrophilic character under certain conditions. In studies of α-lactams (three-membered rings), nucleophilic attack can occur at the α-carbon, leading to ring opening with inversion of configuration. ucdavis.edunih.gov While the six-membered ring of piperidinone is much less strained, the possibility of nucleophilic substitution at the C3 position, potentially facilitated by activation of the amino group, cannot be entirely ruled out. The Hard and Soft Acids and Bases (HSAB) theory suggests that soft electrophiles will preferentially react with soft nucleophiles. nih.gov The carbonyl carbon is a hard electrophile, readily reacting with hard nucleophiles like amines and alkoxides.

Rearrangement Reactions of 3-Amino-1-hydroxypiperidin-2-one

The structure of 3-Amino-1-hydroxypiperidin-2-one is amenable to several classes of rearrangement reactions, particularly those involving electron-deficient nitrogen atoms.

A highly relevant transformation is the thermal ring-contraction of cyclic hydroxamic acids. acs.org In this reaction, the N-hydroxy group is first activated, for example by triflation, to create a good leaving group. Subsequent heating promotes a rearrangement where a carbon atom from the ring migrates to the nitrogen atom with the concurrent expulsion of the leaving group. This process can lead to the formation of a five-membered pyrrolidine (B122466) ring. Studies have shown that in cyclic hydroxamic acid derivatives, two different C-C bonds are aligned for potential migration, and the regiochemical outcome can sometimes be controlled by the choice of base. acs.org

| Substrate (N-Hydroxylactam) | Base | Product(s) (Ring Contraction) | Yield |

|---|---|---|---|

| N-Hydroxy-valerolactam | DBU | 1-Formylpyrrolidine | 85% |

| N-Hydroxy-4,4-dimethylvalerolactam | Et3N | 1-Formyl-3,3-dimethylpyrrolidine | 84% |

| N-Hydroxy-4,4-dimethylvalerolactam | DBU | N-(2,2-dimethyl-4-oxobutyl)formamide | 61% (Ring Opening) |

Another potential rearrangement is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org While the classical Beckmann rearrangement involves the conversion of an oxime to an amide, related processes can be envisioned. For instance, if the carbonyl group were converted to its corresponding oxime, subsequent acid-catalyzed rearrangement would regenerate a lactam structure. Approaches to α-amino acids have been developed based on Beckmann rearrangements of substrates where the carboxylic acid is protected. nih.gov These reactions highlight the tendency of groups to migrate to an electron-deficient nitrogen atom, a key mechanistic step that could be relevant to derivatives of 3-Amino-1-hydroxypiperidin-2-one under specific reaction conditions.

Computational and Theoretical Investigations of 3 Amino 1 Hydroxypiperidin 2 One

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure of 3-Amino-1-hydroxypiperidin-2-one is fundamentally dictated by the interplay of its constituent functional groups: the cyclic hydroxamic acid and the amino substituent. The hydroxamic acid moiety (-CO-N(OH)-) is known to exhibit interesting electronic properties due to the presence of the lone pairs on the nitrogen and oxygen atoms, which can participate in resonance with the carbonyl group. This delocalization of electron density influences the bond lengths and angles within the heterocyclic ring.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in quantifying these electronic effects. Such calculations could provide insights into the molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders. For instance, Natural Bond Orbital (NBO) analysis could elucidate the nature and strength of intramolecular hydrogen bonding, which is likely to occur between the amino group and the carbonyl oxygen or the hydroxyl group. These interactions play a crucial role in stabilizing the molecule's conformation.

Conformational Analysis and Molecular Dynamics Simulations

The six-membered piperidinone ring in 3-Amino-1-hydroxypiperidin-2-one is not planar and is expected to adopt various puckered conformations, such as chair, boat, and twist-boat forms. Conformational analysis is the study of the relative stabilities of these different spatial arrangements. chemistrysteps.com The preferred conformation will be the one that minimizes steric and torsional strain. chemistrysteps.com

The substituents on the ring, namely the amino group at C3 and the hydroxyl group at N1, will have a significant impact on the conformational landscape. The amino group can exist in either an axial or equatorial position, and the energy difference between these two orientations will depend on steric interactions with other atoms in the ring.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of 3-Amino-1-hydroxypiperidin-2-one in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations track the movement of atoms over time, allowing for the exploration of the potential energy surface and the identification of the most stable and accessible conformations. By combining MD with quantum mechanical calculations, a more accurate understanding of the conformational preferences and the transitions between different conformers can be achieved. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of 3-Amino-1-hydroxypiperidin-2-one. One plausible synthetic route could involve the cyclization of a linear precursor. nih.gov Theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding the feasibility of a proposed synthetic route and for optimizing reaction conditions.

For example, in the synthesis of related cyclic hydroxamic acids, intramolecular cyclization has been shown to be a key step. nih.govrsc.orgnih.gov Computational studies could be employed to compare different cyclization strategies and to predict the stereochemical outcome of the reaction. Furthermore, understanding the reaction mechanism at a molecular level can aid in the design of more efficient and selective synthetic methods. nih.gov

Structure-Reactivity Relationships Through Theoretical Modeling

The chemical reactivity of 3-Amino-1-hydroxypiperidin-2-one is intrinsically linked to its electronic and steric properties. Theoretical modeling can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) to predict the reactivity of the molecule in various chemical transformations. researchgate.net

Computational methods can be used to calculate various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies, and atomic charges. These descriptors can then be correlated with experimental reactivity data to build predictive models. Such models can guide the design of new derivatives of 3-Amino-1-hydroxypiperidin-2-one with tailored reactivity profiles.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods have become increasingly reliable for predicting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. github.iouncw.edu These predictions can be a powerful tool for structure elucidation and for the interpretation of experimental spectra.

For 3-Amino-1-hydroxypiperidin-2-one, computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.com This involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects. github.io By comparing the predicted spectra with experimental data, the proposed structure can be confirmed.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated, which correspond to the various bond stretching and bending modes within the molecule. These calculated spectra can aid in the assignment of experimental IR bands to specific functional groups.

Table of Predicted Physicochemical Properties for 3-Amino-1-hydroxypiperidin-2-one nih.gov

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| XLogP3 | -1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 130.074227566 Da |

| Monoisotopic Mass | 130.074227566 Da |

| Topological Polar Surface Area | 66.6 Ų |

| Heavy Atom Count | 9 |

| Complexity | 126 |

Applications of 3 Amino 1 Hydroxypiperidin 2 One As a Molecular Scaffold

Integration into Advanced Organic Synthesis for Complex Molecular Architectures

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. Consequently, functionalized piperidines like 3-Amino-1-hydroxypiperidin-2-one are valuable intermediates in the synthesis of complex molecular targets. The strategic positioning of the amino and hydroxyl groups on the piperidin-2-one core allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks.

Research into related structures highlights the utility of the 3-aminopiperidine moiety as a key intermediate in the synthesis of various pharmaceutically active agents. google.com A general synthetic concept for preparing 3-aminopiperidine compounds has been developed, underscoring their importance as building blocks for drugs such as tofacitinib (B832) and certain quinolone antibacterial agents. google.com Furthermore, the synthesis of 3-hydroxypiperidin-2-ones has been explored as a pathway to natural product derivatives, demonstrating the scaffold's relevance in creating biologically relevant molecules. researchgate.net While specific examples detailing the extensive use of 3-Amino-1-hydroxypiperidin-2-one are not widely documented, its structure is emblematic of a class of compounds that serve as crucial precursors for larger, more complex molecular architectures in medicinal chemistry. bohrium.com

Role in the Development of New Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com The auxiliary is typically removed once it has served its purpose, having guided the formation of a specific stereoisomer. youtube.com Given that 3-Amino-1-hydroxypiperidin-2-one possesses inherent chirality, it holds potential as a precursor for new chiral auxiliaries and ligands for asymmetric catalysis.

The synthesis of chiral piperidine derivatives has been achieved with high stereoselectivity by employing carbohydrate-based chiral auxiliaries. cdnsciencepub.com This demonstrates that the piperidine skeleton can be effectively controlled and manipulated in asymmetric transformations. The amino and hydroxyl functional groups on 3-Amino-1-hydroxypiperidin-2-one could be derivatized to coordinate with metal centers, forming chiral ligands capable of inducing enantioselectivity in a variety of chemical reactions. While the direct application of 3-Amino-1-hydroxypiperidin-2-one as a chiral auxiliary is not yet detailed in available literature, its structural features are consistent with those of molecules successfully used for this purpose. The development of such auxiliaries from this scaffold could provide new, efficient routes for the asymmetric synthesis of valuable chiral compounds. rsc.org

Utilization in the Design and Synthesis of Heterocyclic Frameworks

The functional groups of 3-Amino-1-hydroxypiperidin-2-one make it a versatile building block for the synthesis of more complex heterocyclic systems. The lactam ring can be hydrolyzed or reduced, while the amino and hydroxyl groups can participate in a wide array of chemical transformations, including cyclization reactions to form fused or spirocyclic heterocyclic frameworks.

For instance, related 3-aminopyridin-2(1H)-ones, which contain an amino acid amide fragment, are used in the synthesis of more complex heterocyclic compounds like oxazolo[5,4-b]pyridines. nih.gov Similarly, photochemical methods have been used to convert dienes into bicyclic piperidinones, which can be further transformed. nih.gov The reactivity of the amino group, the N-hydroxy group, and the lactam carbonyl offers multiple pathways for annulation reactions, where additional rings are fused onto the initial piperidinone core. These strategies could lead to the creation of novel polycyclic systems with potential applications in medicinal chemistry and materials science.

Construction of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov One common strategy in designing peptidomimetics is the use of conformationally constrained amino acid analogues to lock the peptide backbone into a specific bioactive conformation.

The closely related compound, 3-amino-2-piperidinone, is recognized as a cyclic analogue of the amino acid ornithine. medchemexpress.comhmdb.cafoodb.ca This structural relationship makes the 3-Amino-1-hydroxypiperidin-2-one scaffold an excellent candidate for constructing peptidomimetics and constrained amino acid analogues. The rigid, cyclic nature of the piperidinone ring restricts the conformational freedom of the molecule. When incorporated into a peptide chain, this scaffold can induce specific secondary structures, such as β-turns. nih.gov

Researchers have synthesized cyclic dipeptides from lactams derived from ornithine and lysine (B10760008) (which have 6- and 7-membered rings, respectively) and successfully incorporated them into proteins. nih.gov These studies demonstrated that the suppression yields for incorporation increased with the size of the lactam ring, indicating the feasibility of using such structures in protein engineering. nih.gov The 6-membered lactam ring of 3-Amino-1-hydroxypiperidin-2-one fits squarely within this class of useful peptidomimetic building blocks.

Table 1: Examples of Cyclic Scaffolds Used in Peptidomimetics

| Scaffold Class | Specific Example | Amino Acid Mimicked | Key Feature | Reference |

|---|---|---|---|---|

| Delta-Lactams | 3-Amino-2-piperidinone | Ornithine | 6-membered ring constrains backbone | medchemexpress.comhmdb.ca |

| Pyrrolizidinone Amino Acids | 3-Amino-8-carboxylate 6-hydroxypyrrolizidin-2-one | Dipeptide (Type II' β-turn) | Bicyclic system for rigid turn | nih.gov |

| Cyclobutane-Derived Amino Acids | χ1,χ2-constrained cyclobutane (B1203170) analogues | Arginine, Lysine, Ornithine | Rigid cyclobutane ring restricts side-chain | enamine.netresearchgate.net |

| Pyrrolidine-Based Analogues | 3-Substituted pyrrolidines | Arginine, Ornithine | 5-membered ring constrains backbone | acs.org |

Applications in Material Science and Polymer Chemistry

Lactams are well-known monomers for the synthesis of polyamides through ring-opening polymerization (ROP). bohrium.combohrium.com The most famous example is the polymerization of caprolactam to produce Nylon 6. The piperidin-2-one structure within 3-Amino-1-hydroxypiperidin-2-one is a six-membered lactam, making it a potential monomer for creating novel functional polyamides.

The ROP of lactams can be achieved through various mechanisms, including anionic, cationic, and enzyme-catalyzed methods. rsc.org The resulting polymers are essentially nylons, but the presence of the amino and hydroxyl side groups on each repeating unit of a polymer derived from 3-Amino-1-hydroxypiperidin-2-one would yield a highly functionalized material. Such functional groups can serve as handles for further modification, cross-linking, or for imparting specific properties like hydrophilicity or biocompatibility to the polymer.

Furthermore, the polymerization of β-lactams (four-membered rings) has been used to create poly(β-peptides), which are peptide analogues with enhanced stability. acs.orgillinois.edu While 3-Amino-1-hydroxypiperidin-2-one is a δ-lactam, its polymerization would fall under the broader category of creating functional, peptide-like polymers. These materials are of interest for biomedical applications, including drug delivery and tissue engineering. rsc.org The ability to create functional polyamides with controlled molecular weights and defined structures from "designer" lactam monomers is a significant area of modern polymer chemistry. bohrium.com

Table 2: Overview of Lactam Ring-Opening Polymerization (ROP) Methods

| Polymerization Method | Catalyst/Initiator Type | Common Monomers | Key Characteristics | Reference |

|---|---|---|---|---|

| Anionic ROP (AROP) | Strong bases (e.g., alkali metals, metal hydrides) with an N-acyllactam co-initiator. | Caprolactam, 2-Pyrrolidone, 2-Piperidone | Most common and highly efficient method for nylon synthesis. bohrium.comrsc.org | bohrium.com |

| Cationic ROP | Protic acids, Lewis acids | Lactams | Less prevalent than AROP. | rsc.org |

| Enzyme-Catalyzed ROP | Lipases, proteases | Lactams | "Green chemistry" approach, often provides high stereocontrol. | rsc.org |

| Metal-Amido Complex ROP | Complexes of Ni, Co, Cu, Fe, Sc, Mg | β-Lactams | Allows for living polymerization, yielding polymers with controlled chain lengths and narrow molecular weight distributions. | acs.orgillinois.edu |

| Organo-Catalyzed ROP | N-heterocyclic carbenes (NHCs) | ε-Lactams | Provides some control over molecular weight, though not typically a "living" polymerization. | rsc.org |

Advanced Analytical Methodologies for 3 Amino 1 Hydroxypiperidin 2 One Characterization

High-Resolution Spectroscopic Techniques (NMR, IR, Raman, UV-Vis)

High-resolution spectroscopic techniques are indispensable for the structural elucidation of 3-Amino-1-hydroxypiperidin-2-one, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for determining the precise connectivity of atoms in a molecule. For 3-Amino-1-hydroxypiperidin-2-one, both ¹H and ¹³C NMR are vital.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the amino group, and the hydroxyl group. The chemical shifts and coupling patterns of the methylene (B1212753) protons (-CH₂-) and the methine proton (-CH-) on the ring provide information about their chemical environment and spatial relationships. Predicted ¹H NMR data suggests specific chemical shifts for the protons at different positions of the piperidine ring. For instance, in D₂O, the proton at position 3 is predicted to have a distinct chemical shift, as are the protons at positions 4, 5, and 6. hmdb.canp-mrd.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C=O), the carbon bearing the amino group (C-N), and the other ring carbons are expected in characteristic regions. np-mrd.orgresearchgate.netyoutube.commdpi.com Predicted ¹³C NMR data in H₂O indicates the expected chemical shifts for the five carbon atoms of the piperidin-2-one ring. np-mrd.orgresearchgate.netyoutube.commdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of 3-Amino-1-hydroxypiperidin-2-one is expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the lactam, and C-N stretching vibrations. chemicalbook.com The presence of a cyclic hydroxamic acid and an amino lactam structure will result in a complex but interpretable spectrum.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. It can be useful for observing the C-C backbone of the piperidine ring. google.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the carbonyl group in the lactam ring and the hydroxamic acid moiety is expected to result in UV absorption. researchgate.netdtu.dkju.edu.jo The exact wavelength of maximum absorption (λmax) would be influenced by the solvent environment. researchgate.netju.edu.jo

Table 1: Predicted NMR Data for 3-Amino-1-hydroxypiperidin-2-one

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Atom Position |

|---|---|---|---|

| ¹H NMR | ¹H | Varies | H at C3 |

| Varies | H at C4 | ||

| Varies | H at C5 | ||

| Varies | H at C6 | ||

| Varies | H of NH₂ | ||

| Varies | H of OH | ||

| ¹³C NMR | ¹³C | ~170 | C2 (C=O) |

| ~55 | C3 (CH-NH₂) | ||

| ~20-30 | C4, C5 | ||

| ~40-50 | C6 |

Note: The predicted values are based on computational models and data from structurally similar compounds and may vary from experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of 3-Amino-1-hydroxypiperidin-2-one is 130.15 g/mol . nih.gov Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion.

The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. For 3-Amino-1-hydroxypiperidin-2-one, characteristic fragmentation would involve the cleavage of the piperidine ring and the loss of small neutral molecules. youtube.comresearchgate.netlibretexts.orgnih.gov Common fragmentation pathways for cyclic amides and hydroxylamines include the loss of CO, NH₃, and H₂O. libretexts.org The presence of the amino group can also lead to specific alpha-cleavages. libretexts.org

Chromatographic Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatographic techniques are essential for assessing the purity of 3-Amino-1-hydroxypiperidin-2-one and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer, would typically be used. Detection is often performed using a UV detector. ju.edu.jo For compounds with weak UV absorbance, derivatization might be necessary to enhance detection. sigmaaldrich.com

Gas Chromatography (GC): GC can also be employed for purity analysis, often requiring derivatization of the polar amino and hydroxyl groups to increase volatility.

Supercritical Fluid Chromatography (SFC): SFC is an alternative that can offer faster separations and is compatible with a range of detectors.

Enantiomeric Excess Determination: Since 3-Amino-1-hydroxypiperidin-2-one is a chiral molecule, determining its enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral chromatography.

Chiral HPLC: This involves the use of a chiral stationary phase (CSP). For amino acid-like compounds, CSPs based on macrocyclic glycopeptides like teicoplanin have proven effective for separating underivatized enantiomers. sigmaaldrich.comsigmaaldrich.comnih.gov Alternatively, derivatization with a chiral reagent can be performed, followed by separation on a standard achiral column. sigmaaldrich.com

Chiral GC: Similar to HPLC, chiral GC columns can be used to separate the enantiomers, usually after appropriate derivatization.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of 3-Amino-1-hydroxypiperidin-2-one can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. researchgate.netnih.govmdpi.comwhiterose.ac.ukresearchgate.net It would unambiguously establish the relative and absolute configuration of the chiral center at the C3 position. Currently, there is no publicly available crystal structure for 3-Amino-1-hydroxypiperidin-2-one.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying and quantifying the compound in complex mixtures and for analyzing its degradation products. A commercial supplier, BLD Pharm, indicates the availability of LC-MS data for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, particularly useful for the analysis of volatile derivatives of the compound. It provides both retention time and mass spectral data, aiding in confident identification.

Future Research Directions and Emerging Trends for 3 Amino 1 Hydroxypiperidin 2 One

Exploration of Unconventional Synthetic Pathways

The synthesis of cyclic hydroxamic acids, a key feature of 3-Amino-1-hydroxypiperidin-2-one, is an area ripe for innovation. Traditional methods often involve the cyclization of linear precursors. However, future research could focus on more novel and efficient strategies.

One promising avenue is the exploration of ring-expansion reactions . For instance, the treatment of smaller cyclic ketones, such as substituted cyclobutanones, with reagents like N-hydroxybenzenesulfonamide under basic conditions has been shown to yield ring-expanded cyclic hydroxamic acids. researchgate.net This approach could potentially be adapted to synthesize the 3-amino-substituted piperidinone core from a corresponding cyclopentanone (B42830) precursor. The regioselectivity of the N-OH group insertion would be a critical factor to control. researchgate.net

Another unconventional approach could be the use of electrochemistry . The electrochemical reduction of nitroarenes has been successfully employed to create cyclic hydroxamic acids, offering a greener alternative to traditional reagents. rsc.org Investigating the electrochemical synthesis of 3-Amino-1-hydroxypiperidin-2-one from suitable nitro-precursors could represent a significant advance.

Furthermore, three-component reactions offer a streamlined route to complex molecules. A variant of the Castagnoli–Cushman reaction using hydroxylamine (B1172632) has been developed for the synthesis of N-hydroxytetrahydroisoquinolonic acids, which are also cyclic hydroxamic acids. mdpi.com Adapting such a multi-component strategy could enable the rapid assembly of the 3-Amino-1-hydroxypiperidin-2-one scaffold.

Development of Catalyst Systems for Selective Transformations

The piperidinone framework of 3-Amino-1-hydroxypiperidin-2-one presents multiple sites for potential functionalization. The development of selective catalyst systems will be crucial for modifying this core structure to create a library of derivatives with diverse properties.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of cyclic amines. nih.govescholarship.org This technique could be employed for the selective arylation or alkylation of the piperidinone ring in 3-Amino-1-hydroxypiperidin-2-one. nih.govresearchgate.net The ability to achieve high diastereoselectivity through a combination of C-H functionalization and subsequent epimerization is a particularly attractive feature of this methodology. nih.govescholarship.org

Rhodium-catalyzed C-H insertion reactions also offer a pathway for the site-selective functionalization of piperidines. nih.govnih.gov By carefully selecting the catalyst and the protecting group on the nitrogen atom, it is possible to direct functionalization to different positions on the piperidine (B6355638) ring. nih.govnih.gov Applying this to a protected form of 3-Amino-1-hydroxypiperidin-2-one could allow for precise modifications.

Moreover, iron-catalyzed hydrogen atom transfer (HAT) chemistry has been used for the synthesis of polyfunctionalized piperidines and 2-piperidinones. researchgate.net This method's tolerance for a range of functional groups makes it a promising candidate for creating diverse analogs of the target compound. researchgate.net

| Catalytic Approach | Potential Transformation on 3-Amino-1-hydroxypiperidin-2-one | Key Advantage |

| Photoredox Catalysis | C-H arylation/alkylation of the piperidinone ring | High diastereoselectivity, mild reaction conditions |

| Rhodium-Catalyzed C-H Insertion | Site-selective functionalization at various ring positions | Control over regioselectivity |

| Iron-Catalyzed HAT | Introduction of diverse functional groups | Broad substrate scope |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has driven the development of automated synthesis platforms. Integrating the synthesis of 3-Amino-1-hydroxypiperidin-2-one and its derivatives into such systems would be a significant step forward.

Continuous flow synthesis has been shown to be highly efficient for the preparation of hydroxamic acids from esters. acs.orgnih.govacs.orgorganic-chemistry.orgvapourtec.com This technique offers advantages such as faster reaction times, improved product purity, and enhanced safety. organic-chemistry.org A multi-step flow process could be designed for the synthesis of 3-Amino-1-hydroxypiperidin-2-one, potentially starting from simple, commercially available materials. scribd.com

Automated platforms utilizing solid-phase synthesis are well-suited for creating libraries of heterocyclic compounds. researchgate.net By immobilizing a precursor to 3-Amino-1-hydroxypiperidin-2-one on a solid support, a variety of reagents could be sequentially introduced to generate a diverse set of derivatives. This approach is particularly amenable to the creation of libraries with thousands of discrete compounds. researchgate.net

The use of reagent capsules and cartridges in automated systems simplifies the synthetic process, allowing for the on-demand production of molecules. researchgate.net Developing a "kit" for the synthesis of 3-Amino-1-hydroxypiperidin-2-one derivatives would make this chemical scaffold more accessible to medicinal chemists. nih.gov

New Applications in Supramolecular Chemistry

The hydroxamic acid moiety is a powerful metal chelator and can participate in hydrogen bonding, making 3-Amino-1-hydroxypiperidin-2-one an interesting building block for supramolecular chemistry. wikipedia.orgresearchgate.netnih.gov

One emerging application is in the formation of supramolecular gels . mdpi.comresearchgate.netmdpi.comnih.govnih.gov The self-assembly of low-molecular-weight gelators, driven by non-covalent interactions like hydrogen bonding and π-π stacking, can create three-dimensional networks that immobilize solvents. mdpi.comnih.gov The structure of 3-Amino-1-hydroxypiperidin-2-one, with its potential for multiple hydrogen bond donors and acceptors, suggests it could act as a gelator, possibly in response to stimuli like the addition of metal ions. mdpi.com

The strong affinity of hydroxamic acids for metal ions like iron(III) could be exploited in the design of metal-ion responsive materials . mdpi.comrsc.org Polymers functionalized with hydroxamic acid moieties have been shown to form stable complexes with a variety of metal ions. rsc.org Incorporating 3-Amino-1-hydroxypiperidin-2-one into a polymer backbone could lead to materials that change their properties, such as solubility or color, in the presence of specific metal ions.

Computational Design of Novel Derivatives with Predicted Reactivity

Computational tools are increasingly used to predict the properties of molecules and to guide the design of new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the chemical structure of hydroxamic acid derivatives with their biological activity, for example, as enzyme inhibitors. researchgate.netnih.gov By building a QSAR model based on a library of 3-Amino-1-hydroxypiperidin-2-one analogs, it would be possible to predict the activity of new, unsynthesized derivatives and to prioritize the most promising candidates for synthesis. Machine learning algorithms are often employed in this process to learn the complex relationships between structure and activity. youtube.com

Molecular docking and dynamics simulations can provide insights into how 3-Amino-1-hydroxypiperidin-2-one derivatives might bind to the active site of a target protein. nih.govmdpi.comnih.gov These computational techniques can help to rationalize the activity of known compounds and to design new derivatives with improved binding affinity and selectivity. For instance, simulations could be used to explore how different substituents on the piperidinone ring affect the binding mode and inhibitory potency. nih.gov

Predictive reactivity models can forecast the metabolic fate of a compound or its reactivity towards other molecules. optibrium.comresearchgate.netresearchgate.net By applying such models to 3-Amino-1-hydroxypiperidin-2-one and its derivatives, researchers could anticipate potential metabolic liabilities or design compounds with specific reactivity profiles. This is particularly important in drug discovery, where metabolic stability is a key parameter. optibrium.com

| Computational Tool | Application for 3-Amino-1-hydroxypiperidin-2-one | Potential Outcome |

| QSAR Modeling | Predict biological activity of novel derivatives | Prioritization of synthetic targets |

| Molecular Docking/Dynamics | Simulate binding to target proteins | Design of more potent and selective inhibitors |

| Predictive Reactivity Models | Forecast metabolic pathways and chemical reactivity | Optimization of drug-like properties |

Q & A

Advanced Research Question

- Molecular Docking: Simulate interactions with target proteins (e.g., enzymes) using AutoDock or Schrödinger Suite.

- DFT Calculations: Analyze electron density and reactive sites (e.g., amino or hydroxyl groups) for functionalization.

- MD Simulations: Study conformational stability in aqueous or lipid environments to predict bioavailability .

Which spectroscopic techniques are most effective for characterizing the structure of 3-Amino-1-hydroxypiperidin-2-one?

Basic Research Question

- NMR Spectroscopy: 1H/13C NMR identifies proton environments and carbon骨架 connectivity.

- IR Spectroscopy: Confirms functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹).

- GC-MS: Validates molecular weight and fragmentation patterns for structural elucidation .

How can X-ray crystallography be utilized to determine the molecular structure of 3-Amino-1-hydroxypiperidin-2-one?

Advanced Research Question

- Crystal Growth: Optimize solvent evaporation or diffusion methods to obtain high-quality single crystals.

- Data Collection: Use synchrotron radiation or lab-based diffractometers for high-resolution data.

- Refinement: Apply SHELXL for structure solution and refinement, ensuring R-factors < 5%. Validate hydrogen bonding and stereochemistry using Olex2 or Mercury .

What strategies mitigate instability of 3-Amino-1-hydroxypiperidin-2-one under varying pH conditions?

Advanced Research Question

- pH Stability Studies: Conduct kinetic experiments in buffers (pH 2–12) monitored via UV-Vis or NMR.

- Derivatization: Protect reactive groups (e.g., acetylation of the amine) to enhance stability.

- Lyophilization: Store as a lyophilized powder under inert gas to prevent hydrolysis or oxidation .

How can researchers differentiate between enantiomers of 3-Amino-1-hydroxypiperidin-2-one?

Advanced Research Question

- Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives).

- Circular Dichroism (CD): Compare optical activity profiles.

- X-ray Crystallography with Heavy Atoms: Resolve absolute configuration via anomalous scattering .

What in vitro assays are appropriate for evaluating the biological activity of 3-Amino-1-hydroxypiperidin-2-one?

Basic Research Question

- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Cell Viability Assays: Assess cytotoxicity via MTT or resazurin in cancer/normal cell lines.

- Binding Studies: Use surface plasmon resonance (SPR) or ITC to quantify ligand-receptor interactions .

How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Advanced Research Question

- Variable Temperature NMR: Identify dynamic processes (e.g., ring flipping) causing unexpected splitting.

- COSY/NOESY: Correlate proton-proton couplings or spatial proximities to clarify assignments.

- Computational NMR Prediction: Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.